(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted benzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amine.
Formation of the Benzyl Group: The trifluoromethyl-substituted benzyl group is introduced through a nucleophilic substitution reaction, often using a benzyl halide and a suitable nucleophile.
Coupling Reaction: The protected amine and the benzyl group are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Aminomethyl)-1-Boc-pyrrolidine
- ®-3-(Boc-amino)piperidine
- ®-N-BOC-3-amino-4-(2,4,5-trifluorophenyl)butyric acid
Uniqueness
Compared to similar compounds, ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid stands out due to its trifluoromethyl-substituted benzyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high metabolic stability and specific protein interactions.
Properties
Molecular Formula |
C16H20F3NO4 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
InChI Key |
GVRRJLNXJXFRRS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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